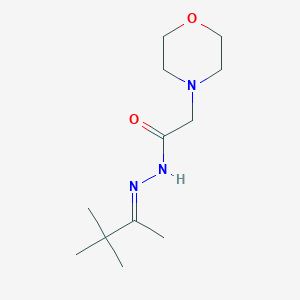
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide
Übersicht
Beschreibung
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide, also known as TMA-2, is a chemical compound that belongs to the class of tryptamines. It was first synthesized in 1991 by a group of researchers led by David E. Nichols. TMA-2 has been found to have various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation also leads to changes in the activity of various brain regions, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, leading to increased arousal and alertness. 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has also been found to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to those of other psychedelic drugs, such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of tryptamines on this receptor in a controlled setting. However, one limitation is that 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has not been extensively studied, and its effects on the human body are not well understood. Additionally, the use of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide in lab experiments requires strict safety precautions due to its potential psychoactive effects.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide. One area of interest is the development of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide analogs with different chemical properties. These analogs could be used to study the effects of tryptamines on different receptors and brain regions. Another area of interest is the potential therapeutic applications of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide and other tryptamines. Studies have shown that psychedelic drugs can have therapeutic effects on conditions such as depression and anxiety. Further research is needed to determine the potential therapeutic applications of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide and other tryptamines.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has been found to have various scientific research applications. It has been used in studies to investigate the effects of tryptamines on the central nervous system. 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic drugs, such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(12(2,3)4)13-14-11(16)9-15-5-7-17-8-6-15/h5-9H2,1-4H3,(H,14,16)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJWVGGHXRCMJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCOCC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCOCC1)/C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
![2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone](/img/structure/B3871034.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3871038.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
![N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)
![3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid](/img/structure/B3871056.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbutanamide](/img/structure/B3871067.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)
